Oxiranecarboxaldehyde, (R)-

Description

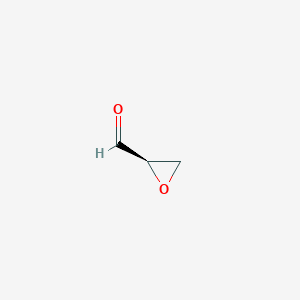

Oxiranecarboxaldehyde, (R)-, also known as (R)-glycidaldehyde or (R)-2,3-epoxypropanal, is a chiral epoxide-aldehyde hybrid compound with the molecular formula C₃H₄O₂ and a molecular weight of 72.06 g/mol . Its IUPAC name is (R)-oxirane-2-carbaldehyde, and it is characterized by a three-membered oxirane ring fused with an aldehyde functional group. Key synonyms include Epihydrinaldehyde, Glycidaldehyde, and UN2622 (a hazardous material identifier) .

This compound exhibits significant conformational flexibility, as demonstrated by Rastoltseva et al. (2010), who analyzed its structural dynamics in both ground and excited electronic states using computational methods. The study revealed that the molecule adopts distinct conformers depending on its electronic state, influencing its reactivity and interaction with other molecules .

Properties

CAS No. |

64821-54-1 |

|---|---|

Molecular Formula |

C3H4O2 |

Molecular Weight |

72.06 g/mol |

IUPAC Name |

(2R)-oxirane-2-carbaldehyde |

InChI |

InChI=1S/C3H4O2/c4-1-3-2-5-3/h1,3H,2H2/t3-/m0/s1 |

InChI Key |

IWYRWIUNAVNFPE-VKHMYHEASA-N |

Isomeric SMILES |

C1[C@@H](O1)C=O |

Canonical SMILES |

C1C(O1)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Oxiranecarboxaldehyde, ®-, can be synthesized through various methods. One common approach involves the epoxidation of allyl alcohol using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction typically proceeds at low temperatures to prevent side reactions and to ensure high enantiomeric purity .

Industrial Production Methods: In industrial settings, the production of oxiranecarboxaldehyde, ®-, often involves the use of biocatalysts or chiral catalysts to achieve high selectivity and yield. Enzymatic methods, such as the use of epoxide hydrolases, have been explored to produce this compound with high enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions: Oxiranecarboxaldehyde, ®-, undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.

Reduction: NaBH₄, LiAlH₄, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alcohols under mild to moderate conditions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Primary alcohols.

Substitution: Substituted epoxides and alcohols.

Scientific Research Applications

Oxiranecarboxaldehyde, ®-, has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of oxiranecarboxaldehyde, ®-, involves its reactivity due to the presence of the epoxide ring and the aldehyde group. The epoxide ring is highly strained and can undergo ring-opening reactions with nucleophiles, leading to the formation of various products. The aldehyde group can participate in redox reactions, making the compound a versatile intermediate in organic synthesis .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Methyl Glyoxal (C₃H₄O₂)

- Molecular Formula : C₃H₄O₂ (same as oxiranecarboxaldehyde).

- Structure : A diketone (CH₃-CO-CHO) rather than an epoxide-aldehyde.

- Properties : Higher polarity and water solubility compared to oxiranecarboxaldehyde.

- Reactivity : Forms stable hydrates in aqueous solutions, unlike oxiranecarboxaldehyde, which polymerizes under moisture .

Oxiranecarboxaldehyde, 3-Methyl-3-(4-Methyl-3-Pentenyl)- (C₁₀H₁₆O₂)

- Molecular Weight : 168.23 g/mol .

- Structure : A branched derivative with a terpene-like side chain.

- Occurrence : Identified in phytochemical extracts of Teucrium persicum and Azadirachta indica, where it contributes to antioxidant activity .

- Stability : Less reactive than the parent compound due to steric hindrance from the bulky side chain .

Propanedial (C₃H₄O₂)

- Structure : A dialdehyde (OHC-CH₂-CHO).

- Reactivity : More prone to aldol condensation than oxiranecarboxaldehyde, which undergoes epoxide ring-opening reactions .

Chiral Oxirane Derivatives

(S)-Oxiranecarboxaldehyde

3-(1-Hydroxyhexyl)-Oxiranecarboxaldehyde (C₉H₁₆O₃)

- Molecular Weight : 172.25 g/mol .

- Toxicity : Mutagenic data reported, with higher acute toxicity than the parent compound .

Physicochemical and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.